Peg9-ots

Übersicht

Beschreibung

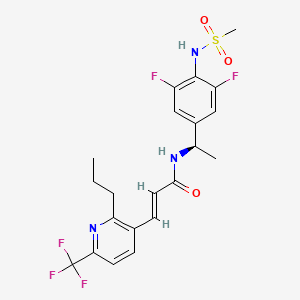

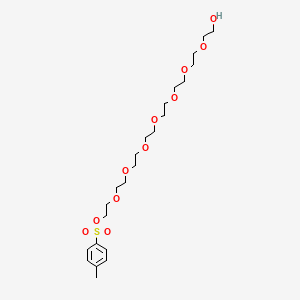

PEG9-Tos is a PEG derivative containing a hydroxyl group with a tosyl group. The hydrophilic PEG spacer increases solubility in aqueous media. The hydroxyl group enables further derivatization or replacement with other reactive functional groups. The tosyl group is a very good leaving group for nucleophilic substitution reactions. The PEG linker contains 8 units of ethylene glycol

Wissenschaftliche Forschungsanwendungen

PEGylation in Drug Delivery and Bioconjugation

Poly(ethylene glycol) (PEG) is a pivotal component in bioconjugation and nanomedicine, widely recognized for enhancing drug efficacy and prolonging blood circulation time. The process of attaching PEG to molecules such as proteins, peptides, oligonucleotides, and nanoparticles, known as PEGylation, is not new and has been clinically utilized for decades. Despite its widespread use and benefits, concerns regarding PEG immunogenicity have emerged. The presence of anti-PEG antibodies in patients, either due to prior exposure to PEGylated drugs or PEG-containing products, can lead to a series of adverse reactions like accelerated blood clearance and decreased drug efficacy. This realization has sparked a keen interest in developing alternative polymers to PEG, aiming to mitigate these immunogenic responses while maintaining the beneficial attributes of PEGylation (Thai Thanh Hoang Thi et al., 2020).

Beyond PEG: Exploring Alternatives

While PEGylation has been the industry standard, its limitations, particularly non-degradability and immunogenicity, have led researchers to seek alternative materials. These alternatives aim to match or surpass PEG's beneficial properties, such as increasing circulation half-lives and stability of therapeutic agents. Although some of these new materials show promise, they are generally in the early stages of development. Comprehensive in vivo testing is imperative to confirm if any of these alternatives can effectively replace PEG, making further joint efforts from polymer chemists and related scientific fields crucial (Yizhi Qi & A. Chilkoti, 2015).

PEGylation in Tissue Engineering

In the realm of tissue engineering, PEG functionalized with graphene oxide (PEG-GO) is gaining significant attention. This is attributed to PEG-GO's superior solubility, stability, and biocompatibility. PEG-GO not only serves as an excellent drug delivery vehicle but also promotes the attachment, proliferation, and differentiation of stem cells, thus contributing to the advancement of tissue engineering. Additionally, its remarkable antibacterial efficacy holds potential in reducing implant-associated infections, marking PEG-GO as a multifaceted asset in biomedical applications (Santanu Ghosh & K. Chatterjee, 2020).

PEGylation's Therapeutic Roles

PEGylation's therapeutic roles extend to various clinical disorders, prominently including its application in haemophilia treatment. By covalently attaching PEG to proteins or peptides, the pharmacokinetic and pharmacodynamic profiles of these molecules are significantly enhanced. This results in extended circulation half-lives and improved therapeutic efficacy, which is particularly beneficial for individuals with haemophilia. PEGylation technology has shown a promising safety profile, even with chronic use, paving the way for its continued application in managing this condition and potentially others (I. A. Ivens et al., 2013).

Eigenschaften

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H40O11S/c1-22-2-4-23(5-3-22)35(25,26)34-21-20-33-19-18-32-17-16-31-15-14-30-13-12-29-11-10-28-9-8-27-7-6-24/h2-5,24H,6-21H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJRLJFKBPYKOHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H40O11S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

524.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

PEG9-Tos | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

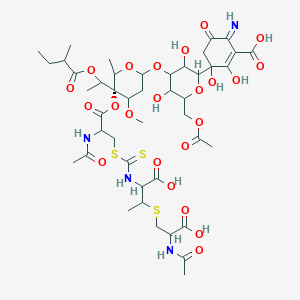

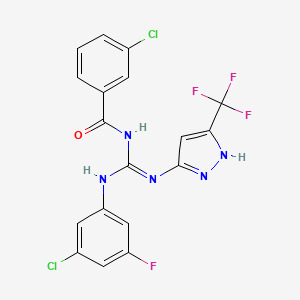

![N-[2-(1H-imidazol-4-yl)ethyl]-1-(2H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B609817.png)